molecular formula C9H7ClN2S B1488213 5-(3-Chlorophenyl)thiazol-2-amine CAS No. 1249447-08-2

5-(3-Chlorophenyl)thiazol-2-amine

Cat. No. B1488213
CAS RN: 1249447-08-2
M. Wt: 210.68 g/mol
InChI Key: QPKXBEAXNVKWQP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)thiazol-2-amine is a compound with the CAS Number: 1249447-08-2 and a molecular weight of 210.69 . The IUPAC name for this compound is 5-(3-chlorophenyl)-1,3-thiazol-2-amine . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)thiazol-2-amine is characterized by a thiazole ring which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

The compound has a molecular weight of 210.69 .

Scientific Research Applications

Antimicrobial Activity

“5-(3-Chlorophenyl)thiazol-2-amine” derivatives have been studied for their potential as antimicrobial agents. The thiazole ring is a common feature in many potent biologically active compounds, including sulfathiazole, which is known for its antimicrobial properties . The presence of the chlorophenyl group may enhance these properties, making these derivatives suitable for treating bacterial infections.

Antiretroviral Drug Development

Thiazole derivatives are also found in antiretroviral drugs like Ritonavir . The structural motif of “5-(3-Chlorophenyl)thiazol-2-amine” could be explored for developing new antiretroviral agents that can inhibit the replication of HIV and other retroviruses.

Antifungal Applications

Compounds like Abafungin, which contain a thiazole ring, exhibit antifungal activity . The “5-(3-Chlorophenyl)thiazol-2-amine” structure could be utilized to synthesize new antifungal drugs that target a range of fungal pathogens.

Antineoplastic (Antitumor) Agents

Thiazole derivatives such as Tiazofurin have shown antitumor activity . Research into “5-(3-Chlorophenyl)thiazol-2-amine” could lead to the development of novel antineoplastic agents that can be used in cancer therapy.

Neuroprotective Agents

The thiazole ring is present in compounds that have neuroprotective effects. “5-(3-Chlorophenyl)thiazol-2-amine” derivatives could be investigated for their potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives have been reported to possess anti-inflammatory and analgesic activities . “5-(3-Chlorophenyl)thiazol-2-amine” could be a key scaffold in designing drugs that alleviate pain and reduce inflammation in various medical conditions.

properties

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKXBEAXNVKWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734141
Record name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)thiazol-2-amine

CAS RN

1249447-08-2
Record name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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